molecular formula C7H5F2NO2 B2922559 2,2-Difluoro-2-(pyridin-3-yl)acetic acid CAS No. 1247461-08-0

2,2-Difluoro-2-(pyridin-3-yl)acetic acid

Cat. No.: B2922559
CAS No.: 1247461-08-0
M. Wt: 173.119
InChI Key: AKIMTELMZIXCAV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(pyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2. It is characterized by the presence of two fluorine atoms and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(pyridin-3-yl)acetic acid typically involves the reaction of fluorinated pyridines with appropriate reagents. One common method includes the reaction of fluorobenzene derivatives with difluoromethyl pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(pyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropyridine carboxylic acids, while reduction can produce difluoropyridine alcohols .

Scientific Research Applications

2,2-Difluoro-2-(pyridin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(6-fluoropyridin-3-yl)acetic acid
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
  • 2,2-Difluoro-2-(pyridin-4-yl)acetic acid

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(pyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in applications where precise molecular interactions are crucial .

Properties

IUPAC Name

2,2-difluoro-2-pyridin-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9,6(11)12)5-2-1-3-10-4-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIMTELMZIXCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247461-08-0
Record name 2,2-difluoro-2-(pyridin-3-yl)acetic acid
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